2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound featuring both pyrrole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the cyclohexylamine derivative, which undergoes a series of reactions to introduce the pyrrole and triazole groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrrol-2-yl)ethanone: A simpler pyrrole derivative with different functional groups.
4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile: A compound with a similar pyrrole moiety but different overall structure.
Uniqueness
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is unique due to its combination of pyrrole and triazole groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H25N5O |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-(1-pyrrol-1-ylcyclohexyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H25N5O/c27-20(14-21(10-2-1-3-11-21)25-12-4-5-13-25)24-19-8-6-18(7-9-19)15-26-17-22-16-23-26/h4-9,12-13,16-17H,1-3,10-11,14-15H2,(H,24,27) |
InChI Key |
NCSAPYGZEYBQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)CN3C=NC=N3)N4C=CC=C4 |
Origin of Product |
United States |
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